molecular formula C28H22N2O2S B11524560 (5E)-2-(4-methylanilino)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one

(5E)-2-(4-methylanilino)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one

Cat. No.: B11524560
M. Wt: 450.6 g/mol
InChI Key: WYJVNNRPLLDDJK-YZSQISJMSA-N
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Description

(5E)-2-(4-methylanilino)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one is a chemical compound based on the 5-ene-4-thiazolidinone scaffold, a structure widely investigated in medicinal chemistry for its diverse biological potential . This specific derivative belongs to a class of 5-benzylidene-thiazolidinones, which are frequently designed and synthesized for their promising research applications in pharmacology . The core 4-thiazolidinone structure is a privileged scaffold in modern drug discovery, known for yielding compounds with significant biological activities . The primary research value of this compound is rooted in the documented activities of its structural analogues. Compounds sharing this core structure have demonstrated substantial antimicrobial activity in experimental settings. Research on similar 5-methylthiazole-based thiazolidinones has shown efficacy against a range of bacterial strains, including both standard and resistant forms like E. coli and MRSA, with some derivatives exhibiting potency higher than reference drugs such as ampicillin and streptomycin . Furthermore, these analogues have also displayed robust antifungal activity against various fungal strains, in many cases outperforming ketoconazole . The naphthalenylmethoxy substituent in this compound is a structurally complex fragment that may enhance interactions with biological targets. The mechanism of action for this class of compounds, while not fully elucidated for this specific agent, is under active investigation. For antimicrobial activity, molecular docking studies suggest that analogues can inhibit bacterial enzymes such as E. coli MurB, which is involved in cell wall synthesis . Antifungal effects may involve the inhibition of key fungal enzymes like C. albicans CYP51 (14α-lanosterol demethylase) or dihydrofolate reductase . The 5-arylidene-thiazol-4-one core is a common feature in compounds evaluated for anticancer research , with some derivatives progressing to hit- and lead-compound status . This product is intended for non-human research purposes only, strictly for use in laboratory investigations. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C28H22N2O2S

Molecular Weight

450.6 g/mol

IUPAC Name

(5E)-2-(4-methylphenyl)imino-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H22N2O2S/c1-19-9-13-23(14-10-19)29-28-30-27(31)26(33-28)17-20-11-15-24(16-12-20)32-18-22-7-4-6-21-5-2-3-8-25(21)22/h2-17H,18H2,1H3,(H,29,30,31)/b26-17+

InChI Key

WYJVNNRPLLDDJK-YZSQISJMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54)/S2

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a primary amine with a carbonyl compound in the presence of a thiol to form the thiazolidinone ring.

    Introduction of the Naphthalene Moiety: The naphthalene group is introduced through a nucleophilic substitution reaction.

    Attachment of the Methylphenyl Group: The methylphenyl group is attached via a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE: undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z,5E)-2-[(4-METHYLPHENYL)IMINO]-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzylidene Group

Naphthalen-1-ylmethoxy vs. Halogenated Aryl Groups
  • Compound A: (5E)-5-{[5-(2-Chlorophenyl)furan-2-yl]methylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one (CAS: 313231-42-4) Substituent: 2-Chlorophenyl-furyl group at C4.
  • Compound B: (5E)-5-[[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene]-2-(4-hydroxyanilino)-1,3-thiazol-4-one Substituent: 3,4-Dichlorophenyl-furyl group at C5. Impact: Dichloro substitution increases steric bulk and electron-withdrawing effects, which may alter binding interactions in enzymatic assays .
Naphthalen-1-ylmethoxy vs. Alkoxy-Substituted Aryl Groups
  • Compound C: (5Z)-5-[(4-Ethoxy-3-methoxyphenyl)methylidene]-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one Substituent: 4-Ethoxy-3-methoxybenzylidene at C5. Impact: Ethoxy and methoxy groups enhance solubility via hydrogen bonding, contrasting with the naphthalenylmethoxy group’s hydrophobicity .

Variations in the N-Substituted Anilino Group

4-Methylanilino vs. Hydroxyphenyl or Trifluoromethylphenyl
  • Compound D: (5E)-5-[[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene]-2-(4-hydroxyanilino)-1,3-thiazol-4-one Substituent: 4-Hydroxyanilino at C2.
  • Compound E: (5Z)-2-[2-(Trifluoromethyl)anilino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4-one Substituent: Trifluoromethylphenyl at C2. Impact: The CF3 group increases electronegativity and resistance to oxidation, which may improve pharmacokinetic profiles .

Stereochemical and Conformational Differences

  • (Z)-Isomers: Analogs like (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one (e.g., 6a–j) exhibit cis geometry at C5, which may sterically hinder interactions with flat binding pockets compared to the (E)-isomer .

Common Approaches

  • General Procedure : Condensation of 2-thioxothiazolidin-4-one derivatives with substituted benzaldehydes under acidic conditions (e.g., acetic acid/NaOAc) .
    • Target Compound : Likely synthesized via similar methods, with naphthalen-1-ylmethoxybenzaldehyde as the aldehyde component.

Yield and Efficiency

  • Yields : Reported yields for analogs range from 60–90% under mild reflux conditions .
  • Challenges : Bulky substituents (e.g., naphthalenylmethoxy) may reduce reaction rates or require extended reflux times.

Physicochemical Properties

Property Target Compound Compound A Compound D
Molecular Weight ~450 (estimated) 356.8 412.3
LogP (Predicted) ~4.5 (highly lipophilic) 3.8 3.2
Hydrogen Bond Donors 1 (anilino NH) 1 2 (anilino NH + OH)

Computational and Structural Insights

  • Tanimoto Similarity : Structural similarity coefficients (e.g., Tanimoto) with halogenated analogs may exceed 0.7, indicating moderate overlap in pharmacophoric features .
  • Electronic Effects : The naphthalenylmethoxy group’s extended π-system may enhance π-π stacking in hydrophobic binding pockets compared to smaller aryl groups .

Biological Activity

The compound (5E)-2-(4-methylanilino)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C30H26N2O3SC_{30}H_{26}N_{2}O_{3}S with a molecular weight of 494.6 g/mol. The structure features a thiazole ring, which is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC30H26N2O3S
Molecular Weight494.6 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting energy metabolism in cells.
  • DNA Interaction : Similar compounds have shown selective effects on DNA, suggesting a possible mechanism through which this compound could exert cytotoxic effects on cancer cells.
  • Antimicrobial Activity : The structural features may allow it to interfere with bacterial phospholipase A2, leading to toxic effects on pathogens.

Research Findings

Several studies have evaluated the biological activity of similar thiazole derivatives. Key findings include:

  • Antimycobacterial Activity : Research indicates that thiazole derivatives can exhibit significant activity against Mycobacterium tuberculosis (Mtb). Structural modifications can enhance potency, as seen in various analogs where substitutions on the aromatic rings improved efficacy ( ).
  • Structure-Activity Relationship (SAR) : Studies have shown that specific substitutions can drastically influence the biological activity. For example, halogen substitutions at the para-position on phenyl rings have been linked to increased activity ( ).
  • In Vitro Studies : In vitro evaluations demonstrate that certain thiazole derivatives possess high bactericidal activity against resistant strains of bacteria. These studies often utilize assays to measure Minimum Inhibitory Concentration (MIC) and other pharmacological parameters ( ).

Case Studies

A notable case study involved the synthesis and evaluation of related thiazole compounds for their anti-tubercular properties. The study highlighted that compounds with specific methoxy and halogen substitutions exhibited enhanced activity against Mtb, suggesting that similar modifications could be explored for the target compound ( ).

Q & A

Q. What are the common synthetic routes for preparing (5E)-2-(4-methylanilino)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one and its analogs?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving thiosemicarbazide derivatives and appropriate aldehydes under acidic conditions. For example, similar thiazol-4-one derivatives are prepared by reacting aminoguanidine hydrochloride with ketone intermediates in ethanol under LiCl catalysis, followed by cyclization . The naphthalen-1-ylmethoxy group can be introduced via Suzuki-Miyaura coupling using naphthalen-1-ylboronic acid and a palladium catalyst, as demonstrated in the synthesis of related biphenyl-thiazole derivatives . Key steps include refluxing in ethanol or acetone, purification via recrystallization, and characterization using melting point analysis.

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Structural confirmation requires:
  • IR spectroscopy : To identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the thiazol-4-one ring and C=N absorption near 1600 cm⁻¹) .
  • ¹H/¹³C NMR : To resolve aromatic protons (e.g., naphthalene protons at δ 7.2–8.5 ppm) and methylidene (CH=N) signals .
  • X-ray crystallography : For absolute stereochemical confirmation, as shown for analogous thiazole derivatives .
  • Elemental analysis : To validate purity (>95%) .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer : Begin with in vitro antibacterial assays (e.g., MIC determination against Gram-positive/negative strains) due to structural similarities to phenylthiazoles with demonstrated activity . Use standardized protocols like broth microdilution (CLSI guidelines) and compare results against controls like ciprofloxacin. For cytotoxicity, employ MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How do electronic and steric effects of the naphthalen-1-ylmethoxy substituent influence bioactivity?

  • Methodological Answer : The naphthalen-1-ylmethoxy group enhances lipophilicity and π-π stacking with bacterial membrane proteins. To assess this:
  • Compare analogs with smaller substituents (e.g., methoxy vs. naphthylmethoxy) in SAR studies .
  • Perform docking simulations (e.g., AutoDock Vina) to model interactions with targets like DNA gyrase .
  • Use Hammett constants to correlate substituent electronic effects with activity .

Q. How can contradictory data on antibacterial efficacy across studies be resolved?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Assay conditions (e.g., pH, inoculum size). Standardize using CLSI guidelines .
  • Compound purity : Verify via HPLC (>95%) and elemental analysis .
  • Bacterial strain specificity : Test isogenic mutant strains to identify resistance mechanisms (e.g., efflux pumps) .
  • Solubility limitations : Use DMSO/water co-solvents at non-toxic concentrations .

Q. What strategies optimize the synthesis yield of this compound?

  • Methodological Answer :
  • Catalyst screening : Replace LiCl with Pd(PPh₃)₄ for Suzuki couplings to improve coupling efficiency (>80% yield) .
  • Solvent optimization : Use DMF/acetic acid mixtures for cyclization steps, as shown in thiazolidinone syntheses .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield .

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